

# Toxicological Profile of Acetyl Tributyl Citrate (ATBC)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1,3-Dibutyl acetyl citrate*

Cat. No.: B15292188

[Get Quote](#)

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The user's request specified "**1,3-Dibutyl acetyl citrate**." However, the vast majority of scientific literature refers to "Acetyl Tributyl Citrate" (ATBC). This document provides a toxicological profile for ATBC, which is the substance for which substantial data is available.

## Executive Summary

Acetyl Tributyl Citrate (ATBC) is a widely used plasticizer, often considered a safer alternative to phthalates. This technical guide provides an in-depth overview of its toxicological profile, compiling key data on acute, sub-chronic, chronic, reproductive, and developmental toxicity, as well as its genotoxic and carcinogenic potential. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

## Toxicokinetics and Metabolism

ATBC is rapidly absorbed and metabolized in the body. Following oral administration, approximately 99% of the dose is excreted within 48 hours, primarily in the urine (59-70%) and feces (25-36%).<sup>[1]</sup> This rapid elimination suggests a low potential for bioaccumulation.<sup>[1]</sup> The primary metabolic pathway for ATBC is hydrolysis, where it is broken down into more polar metabolites. In vitro studies using human serum and rat liver homogenates have shown that ATBC is metabolized to citric acid, acetic acid, and butyric acid.<sup>[1]</sup> Identified metabolites in urine include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, and dibutyl citrate.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Metabolic Pathway of Acetyl Tributyl Citrate (ATBC).

## Toxicological Data

The toxicological data for ATBC indicates a low order of toxicity across various endpoints.

## Acute Toxicity

ATBC exhibits very low acute toxicity via the oral route.

| Species | Route | Endpoint | Value (mg/kg bw) | Reference |
|---------|-------|----------|------------------|-----------|
| Rat     | Oral  | LD50     | > 31,500         | [1]       |
| Cat     | Oral  | LD50     | > 52,500         | [1]       |

## Repeated Dose Toxicity

Studies on repeated oral exposure to ATBC have established high No-Observed-Adverse-Effect Levels (NOAELs).

| Species | Duration | Route       | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings                                                        | Reference |
|---------|----------|-------------|----------------------|----------------------|---------------------------------------------------------------------|-----------|
| Rat     | 13 weeks | Oral (diet) | 1000                 | -                    | No treatment-related adverse effects observed.                      | [1]       |
| Rat     | 2 years  | Oral (diet) | 1000                 | -                    | Decreased body weight gain at higher doses, not considered adverse. | [1]       |
|         |          |             |                      |                      | No evidence of organ toxicity.                                      |           |

## Genotoxicity

ATBC has been found to be non-genotoxic in bacterial and mammalian test systems.[\[2\]](#)

| Test System          | Cell Type              | Metabolic Activation | Result   | Reference           |
|----------------------|------------------------|----------------------|----------|---------------------|
| Ames Test            | Salmonella typhimurium | With and without     | Negative | <a href="#">[2]</a> |
| Mouse Lymphoma Assay | L5178Y cells           | With and without     | Negative | <a href="#">[2]</a> |

## Carcinogenicity

Long-term studies in rats have not shown any evidence of carcinogenicity.

| Species | Duration | Route       | NOAEL (mg/kg bw/day) | Key Findings                                      | Reference           |
|---------|----------|-------------|----------------------|---------------------------------------------------|---------------------|
| Rat     | 2 years  | Oral (diet) | 1000                 | No treatment-related neoplastic lesions observed. | <a href="#">[1]</a> |

## Reproductive and Developmental Toxicity

ATBC is not considered a reproductive or developmental toxicant at high dose levels.

| Study Type     | Species | NOAEL (mg/kg bw/day) | Key Findings                                                                                                                                                                                        | Reference |
|----------------|---------|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Two-Generation | Rat     | 1000                 | No adverse effects on mating, fertility, or gestation. Slightly higher pup mortality and reduced pup body weights at 300 and 1000 mg/kg/day, potentially due to reduced maternal water consumption. | [1][3]    |
| Developmental  | Rabbit  | -                    | Increased incidence of kidney malformations at 1000 mg/kg/day was noted, but a clear substance-specific effect could not be established.                                                            | [4]       |

## Experimental Protocols

Detailed, study-specific experimental protocols are often proprietary. However, the key studies on ATBC have generally followed standardized OECD guidelines. The following are generalized protocols based on these guidelines.

### Repeated Dose 90-Day Oral Toxicity Study (based on OECD Guideline 408)

- Test System: Typically Wistar or Sprague-Dawley rats, 10 animals per sex per dose group.
- Administration: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.
- Dose Levels: At least three dose levels and a concurrent control group are used.
- Observations:
  - Clinical Signs: Daily observation for signs of toxicity.
  - Body Weight and Food/Water Consumption: Measured weekly.
  - Ophthalmology: Examination prior to and at the end of the study.
  - Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a standard panel of parameters.
  - Urinalysis: Conducted at termination.
- Pathology:
  - Gross Necropsy: All animals are subjected to a full gross necropsy.
  - Organ Weights: Key organs are weighed.
  - Histopathology: A comprehensive set of tissues from control and high-dose groups are examined microscopically. Any target organs identified are also examined in the lower dose groups.



[Click to download full resolution via product page](#)

Generalized Workflow for a 90-Day Oral Toxicity Study.

## Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

- Test System: Typically Sprague-Dawley rats, with sufficient numbers to yield at least 20 pregnant females per group.
- Administration: The test substance is administered continuously in the diet to the parental (F0) generation before and during mating, through gestation and lactation. The offspring (F1 generation) are then selected and dosed through their maturation, mating, and production of the F2 generation.
- Dose Levels: At least three dose levels and a concurrent control group.
- F0 Generation Observations:
  - Clinical signs, body weight, and food consumption.
  - Mating, fertility, gestation length, and parturition data.
- F1 and F2 Generation Observations:
  - Viability, sex ratio, and clinical signs in pups.
  - Pup body weights.
  - Developmental landmarks.
- Pathology:
  - Gross necropsy of all F0 and F1 adults.
  - Histopathology of reproductive organs.

## Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA).

- Method:
  - The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).
  - The mixture is incubated, and then plated on a minimal medium lacking the required amino acid.
  - The plates are incubated for 48-72 hours.
- Endpoint: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted.
- Result: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

## Conclusion

Based on the available toxicological data, Acetyl Tributyl Citrate (ATBC) has a low toxicity profile. It is not acutely toxic, shows no evidence of organ toxicity in repeated dose studies at high dose levels, is not genotoxic or carcinogenic, and does not cause reproductive or developmental toxicity at doses up to 1000 mg/kg bw/day in rats. Its rapid metabolism and excretion further support its safety profile. This information is critical for risk assessment and for confirming its suitability as a safer alternative to other plasticizers in various applications, including pharmaceuticals and consumer products.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cpsc.gov [cpsc.gov]

- 4. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- To cite this document: BenchChem. [Toxicological Profile of Acetyl Tributyl Citrate (ATBC)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15292188#1-3-dibutyl-acetylcitrate-toxicological-profile>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)